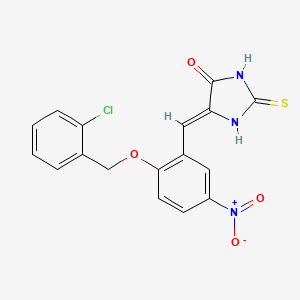

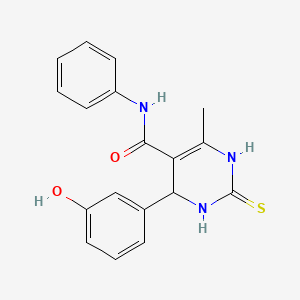

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of imidazolidin-4-one, which is a type of heterocyclic compound. The “Z” in the name indicates the configuration of the double bond, where the highest priority groups are on opposite sides of the double bond. The compound also contains a nitro group (-NO2), a thioxo group (=S), and a benzyl group (C6H5CH2-), which are all functional groups with distinct chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidin-4-one ring, the introduction of the nitro group, and the attachment of the benzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the imidazolidin-4-one ring, the nitro group, and the benzyl group. The presence of these groups would likely confer distinct physical and chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The thioxo group might participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

- A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, closely related to the compound , and evaluated them for in vitro antimicrobial and anticancer potentials. Their findings indicated significant antimicrobial activity, as well as notable anticancer properties in certain derivatives (Deep et al., 2016).

Molecular Structure Analysis

- Benhalima et al. (2011) reported on the synthesis and molecular structure investigation of a closely related compound, providing valuable insights into the crystal structure and properties through X-ray diffraction analysis (Benhalima et al., 2011).

Antitubercular and Antimicrobial Agents

- Samadhiya et al. (2014) synthesized a series of derivatives related to the compound, exhibiting significant antibacterial, antifungal, and antitubercular activities. This study adds to the understanding of the potential medical applications of such compounds (Samadhiya et al., 2014).

Protease Assay Substrate

- A study by Green and Shaw (1979) discussed the use of a related thiol ester as a substrate for trypsin-like proteases, highlighting its applications in sensitive colorimetric assays for enzyme activity (Green & Shaw, 1979).

Supramolecular Self-Assembly

- Andleeb et al. (2017) synthesized 2-thioxothiazolidin-4-one derivatives, focusing on their supramolecular assembly driven by hydrogen bonding and various π-hole interactions. Their work contributes to understanding the structural and electronic properties of such compounds (Andleeb et al., 2017).

Herbicidal Activity

- Han et al. (2011) synthesized novel esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, demonstrating good herbicidal activity against various plant species. This study opens avenues for agricultural applications of thiazolidinone derivatives (Han et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4S/c18-13-4-2-1-3-10(13)9-25-15-6-5-12(21(23)24)7-11(15)8-14-16(22)20-17(26)19-14/h1-8H,9H2,(H2,19,20,22,26)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBGKULPZZGXTK-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)

![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)

![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2586173.png)

![Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2586175.png)

![Methyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2586176.png)

![N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2586177.png)